3-溴-5-异丙基苯甲腈

描述

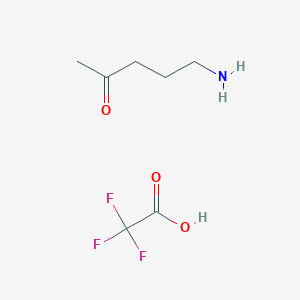

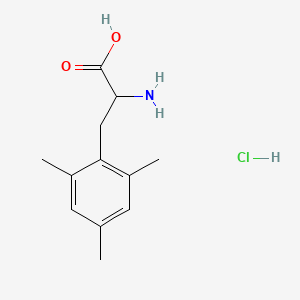

3-Bromo-5-isopropylbenzonitrile is a chemical compound with the molecular formula C10H10BrN. It has a molecular weight of 224.1 g/mol . This compound is used in biochemical research .

Physical And Chemical Properties Analysis

3-Bromo-5-isopropylbenzonitrile has a molecular weight of 224.1 g/mol . More detailed physical and chemical properties are not available from the web search results.科学研究应用

Synthesis Processes

3-Bromo-5-isopropylbenzonitrile is involved in various synthesis processes. For instance, it is used in the facile synthesis of related compounds such as 2-bromo-3-fluorobenzonitrile through halodeboronation of aryl boronic acids (Szumigala et al., 2004). Similarly, it has been synthesized as an intermediate in the production of other compounds, like in the synthesis of 5-Bromo-2-Isobutoxybenzonitrile, a key intermediate of Febuxostat (Meng Fan-hao, 2012).

Molecular Composition and Interaction Studies

Computational studies on molecules like 5-bromo-3-nitropyridine-2-carbonitrile provide insights into molecular structure, energy, and potential applications in medicinal chemistry. This involves examining molecular electrostatic potential, frontier molecular orbitals, and molecular docking with target proteins (Arulaabaranam et al., 2021). Such studies aid in understanding the reactivity and potential pharmaceutical applications of related compounds.

Crystallography and Isostructurality

Research into compounds like 3,5-Dihalo-4-hydroxybenzonitriles, which includes 3-bromo analogs, contributes to the understanding of crystallography and isostructurality. These studies focus on how such compounds form chain-like arrangements and planar sheets in crystals, influencing their physical and chemical properties (Britton, 2006).

Preparation of Pharmacologically Active Compounds

3-Bromo-5-isopropylbenzonitrile is also instrumental in synthesizing pharmacologically active compounds. For instance, its derivatives have been used in the synthesis of isoxazoles, which are intermediates for pharmacologically active substances (Chiarino et al., 1987).

Environmental and Phototransformation Studies

Environmental studies, such as the phototransformation of related compounds like bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), provide valuable information on the behavior of these compounds under environmental conditions, including their breakdown and transformation products (Kochany et al., 1990).

Spectroscopic Studies

Spectroscopic investigations of compounds similar to 3-Bromo-5-isopropylbenzonitrile, such as 5-Bromo-2- Methoxybenzonitrile, enhance our understanding of molecular properties like vibrational frequencies, NLO properties, and electron density transfer, which are crucial in materials science and molecular physics (Kumar & Raman, 2017).

安全和危害

3-Bromo-5-isopropylbenzonitrile is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects . Safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting . In case of ingestion, immediate medical assistance should be sought .

属性

IUPAC Name |

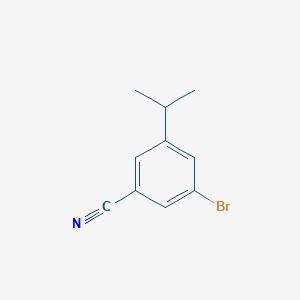

3-bromo-5-propan-2-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-5,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFMXFYVSUOXPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-isopropylbenzonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)

![3-Bromo-4-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382596.png)

![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382598.png)

![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1382600.png)

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382601.png)